N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine
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Description
“N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It has a molecular formula of C20H22F3NO4S .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A series of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone structure were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a glycine core, which is modified with a 4-methylphenylsulfonyl group and a 3-trifluoromethylphenyl group . The molecular weight of this compound is 429.45 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 100-102 °C . Its linear formula is C6H5N (SO2CF3)2 .Scientific Research Applications
Environmental and Health Impacts of Analogous Compounds
Research on the environmental and health effects of glyphosate, a widely used herbicide with a different core structure but relevant due to its sulfonyl and phenyl components, has been extensive. Studies have highlighted the potential wide-ranging direct and indirect health effects of glyphosate usage, including carcinogenicity concerns and impacts on microbial compositions which may indirectly affect human health (Van Bruggen et al., 2018). These investigations suggest that compounds like N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine could also merit investigation for their environmental persistence, toxicity, and ecological impacts, particularly if they are used or proposed for use as herbicides or in other agricultural applications.
Biological Activities and Molecular Mechanisms
The role of glycine and its derivatives in biological systems, such as acting as neurotransmitter system modulators, offers another potential application area. For instance, glycine is known for its roles in improving sleep quality and acting as an inhibitory neurotransmitter (Bannai & Kawai, 2012). This suggests that derivatives of glycine, especially those modified to enhance their physicochemical properties or biological activity, could find applications in pharmaceuticals, particularly in areas related to neurology and sleep disorders.
Chemical Modifications and Drug Design
Research into the chemical modification of compounds to enhance their biological activity or solubility is highly relevant. For example, studies on the modification of D-glucans to improve their biological activities through sulfonylation or other chemical reactions highlight the potential of chemically modified biopolymers in medicinal chemistry and drug delivery systems (Kagimura et al., 2015). Such research underscores the importance of exploring the chemical modifications of compounds like this compound for developing new therapeutic agents or materials with enhanced properties.
Properties
IUPAC Name |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-11-5-7-14(8-6-11)25(23,24)20(10-15(21)22)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLXDBCTRRMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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